BMS 961 is a potent and selective agonist of the retinoic acid receptor gamma (RARγ), which is part of the nuclear receptor superfamily. This compound has garnered attention for its role in regulating gene expression related to various biological processes, particularly in cancer biology and developmental biology. It has been identified as a selective RARγ agonist with an IC50 value of approximately 30 nM, indicating its high potency in activating this receptor without significant activity on other retinoic acid receptors such as RARα and RARβ .
BMS 961 was first identified as a ligand for the retinoic acid receptors in 1998 and has since been utilized in various scientific studies to explore its pharmacological effects. The chemical classification of BMS 961 places it within the category of synthetic retinoids, specifically designed to target RARγ. Its CAS number is 185629-22-5, which is used for identification in chemical databases .
The synthesis of BMS 961 involves multiple steps starting from commercially available precursors. Specific synthetic routes have not been detailed comprehensively in the literature, but it typically requires careful control of reaction conditions to ensure high purity and yield of the final product. The synthesis process generally includes steps such as functional group modifications, formation of key intermediates, and purification techniques to isolate the desired compound.
The molecular structure of BMS 961 can be characterized by its specific arrangement of atoms that confer its biological activity. The compound exhibits a complex structure typical of retinoid compounds, which includes multiple aromatic rings and functional groups that interact with the RARγ ligand-binding domain. Detailed structural data can be found in various chemical databases, but specific structural diagrams are often proprietary or require access to specialized chemical literature .
BMS 961 undergoes specific chemical reactions when interacting with biological systems. Upon binding to RARγ, it induces conformational changes that activate transcriptional programs associated with retinoic acid signaling pathways. This process typically involves the recruitment of coactivators or corepressors that modulate gene expression. The compound's selectivity for RARγ over other receptors allows for targeted therapeutic effects, particularly in cancer cells where RARγ plays a critical role in regulating growth and apoptosis .
The mechanism by which BMS 961 exerts its effects involves binding to the ligand-binding domain of RARγ, leading to dimerization with retinoid X receptors (RXRs) and subsequent binding to retinoic acid response elements (RAREs) in target gene promoters. This action enhances or represses the transcription of genes involved in various cellular processes, including differentiation, proliferation, and apoptosis. Notably, studies have indicated that BMS 961 can activate pathways that mediate growth arrest in keratinocytes and induce anti-proliferative effects in neuroblastoma cells .
BMS 961 possesses several notable physical and chemical properties:
BMS 961 has several scientific applications:
The retinoid signaling pathway constitutes a sophisticated transcriptional regulatory network mediated through RAR/RXR heterodimers. Vitamin A (retinol) undergoes sequential enzymatic conversions to generate biologically active metabolites, most notably all-trans retinoic acid (ATRA) and 9-cis retinoic acid. These ligands bind with varying affinities to three RAR isotypes (α, β, γ) encoded by distinct genes (RARA, RARB, RARG) located on different chromosomes (17q21, 3p24, 12q13). Each RAR isotype exhibits unique expression patterns during development and in adult tissues:
Table 1: Characteristics of Retinoic Acid Receptor Isoforms
Isoform | Gene Location | Major Expression Domains | Key Functional Roles |
---|---|---|---|
RARα | 17q21.1 | Ubiquitous; hematopoietic system, skeletal muscle | Hematopoietic differentiation, neural patterning, cardiac morphogenesis |
RARβ | 3p24.2 | Central nervous system, retina, limb buds | Neuronal differentiation, tumor suppression, apoptosis induction |
RARγ | 12q13.13 | Skin keratinocytes, cartilage, lung epithelium, embryonic stem cells | Chondrogenesis, epidermal homeostasis, stem cell differentiation, spermatogenesis |
RARs share a conserved modular domain architecture comprising six regions (A-F). The DNA-binding domain (DBD, region C) enables sequence-specific recognition of retinoic acid response elements (RAREs), typically configured as direct repeats of the consensus motif 5'-PuG(G/T)TCA-3' separated by 2 or 5 nucleotides (DR2, DR5). The ligand-binding domain (LBD, region E) facilitates heterodimerization with RXRs and undergoes conformational changes upon agonist binding. These changes trigger dissociation of corepressor complexes (e.g., NCoR, SMRT) and recruitment of coactivators (e.g., SRC/p160 family, p300/CBP), leading to chromatin remodeling through histone acetyltransferase activity and assembly of the transcriptional machinery [3] [10].
The RARE-bound RAR/RXR heterodimer functions as a molecular switch: in the absence of ligand, it recruits histone deacetylases (HDACs) that maintain chromatin in a transcriptionally repressive state. Agonist binding induces a conformational shift in the activation function-2 (AF-2) helix within the LBD, creating a hydrophobic cleft for coactivator binding. This dynamic transition enables precise spatiotemporal control of target gene expression across diverse biological contexts [7].
RARγ exhibits distinctive structural features that underpin its functional specialization. Crystallographic analyses reveal that the RARγ ligand-binding pocket possesses unique topology compared to RARα and RARβ, with specific amino acid substitutions (e.g., Ser289→Ala in RARγ) that alter hydrogen bonding patterns and hydrophobic interactions. These differences confer selective ligand recognition capabilities that can be exploited pharmacologically [1] [9].
Functionally, RARγ serves as the dominant mediator of retinoid signaling in specific developmental and cellular contexts. In embryonic stem (ES) cells, chromatin immunoprecipitation coupled with microarray analysis (ChIP-chip) demonstrated that RARγ deletion abrogates RA-induced transcription of key developmental regulators, including Meis1 (a homeobox transcription factor), Pbx1, and Wt1. Epigenetic profiling revealed that RARγ activation induces rapid H3K9/K14 acetylation at the Meis1 proximal promoter and downstream regulatory regions, establishing a permissive chromatin environment for transcriptional activation. In contrast, the H3K4me3 mark at the Lrat promoter increased independently of RARγ, demonstrating gene-specific recruitment mechanisms [5].
RARγ directs lineage specification through selective target gene activation. In F9 teratocarcinoma cells, RARγ activation promotes endodermal differentiation, while in P19 cells, RARα drives neuronal commitment. This differential programming occurs despite comparable receptor expression levels, suggesting that cell type-specific cofactor availability and chromatin landscapes determine functional outcomes. RARγ activation in F9 cells induces a cascade involving Hox genes, extracellular matrix components (laminin B1, collagen IV), and retinoid-metabolizing enzymes (Cyp26a1, Crabp2), establishing an auto-regulatory loop that reinforces differentiation commitment [7].
In murine limb bud cultures, selective RARγ activation upregulates matrix Gla protein (Mgp) and growth differentiation factor-10 (Gdf10/Bmp3b) – genes implicated in chondrogenesis inhibition and programmed cell death, respectively. This RARγ-dependent gene expression profile provides mechanistic insights into the teratogenic effects of retinoids on skeletal development [8].
Table 2: RARγ-Specific Target Genes and Functional Consequences
Target Gene | Biological Process | Functional Consequence of RARγ Activation |
---|---|---|
Meis1 | Transcriptional regulation | Increased H3K9/K14 acetylation at promoter; hematopoietic and neuronal differentiation |
Lrat (lecithin:retinol acyltransferase) | Retinoid storage | Retinyl ester synthesis for retinoid homeostasis |
Stra6 (Stimulated by retinoic acid 6) | Retinol uptake | Enhanced cellular retinol import |
Cyp26a1 | Retinoic acid catabolism | Establishment of RA gradients for patterning |
Mgp (Matrix Gla protein) | Chondrogenesis | Inhibition of cartilage formation |
Gdf10 (Growth differentiation factor 10) | Cell death | Activation of programmed cell death in interdigital regions |
BMS 961 emerged from targeted drug discovery efforts to develop isotype-selective retinoid agonists capable of dissecting RAR subtype functions. Pharmacological characterization established BMS 961 as a potent and selective RARγ agonist with an EC₅₀ of 30 nM at RARγ, approximately 33-fold selectivity over RARβ (EC₅₀ = 1000 nM), and no detectable activity at RARα receptors in transactivation assays. This exceptional selectivity profile enables precise interrogation of RARγ-specific biology without confounding activation of other RAR subtypes [1] [2] [9].
Table 3: Molecular Profile of BMS 961
Property | Specification | Experimental Context |
---|---|---|
Chemical Name | 3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)acetyl]amino]-benzoic acid | IUPAC nomenclature |
Molecular Formula | C₂₃H₂₆FNO₄ | Elemental composition |
Molecular Weight | 399.46 g/mol | Mass spectrometry |
Purity | ≥97% (HPLC) | Quality control |
Solubility | Soluble to 100 mM in DMSO | In vitro formulation |
RARγ EC₅₀ | 30 nM | Reporter gene assay |
RARβ EC₅₀ | 1000 nM | Reporter gene assay |
RARα Activity | No detectable activation | Reporter gene assay |
CAS Number | 185629-22-5 | Chemical identifier |
Functionally, BMS 961 recapitulates the morphological and transcriptional effects of pan-RAR agonists in RARγ-dependent systems. In F9 teratocarcinoma cells, BMS 961 treatment induces primitive endodermal differentiation comparable to ATRA, while the RARα-selective agonist BMS753 lacks this activity. Conversely, in P19 cells, BMS 961 fails to elicit neuronal differentiation, which requires RARα activation. This reciprocal activity profile provides pharmacological validation of RARγ's essential role in endodermal commitment [7].
Beyond developmental models, BMS 961 exhibits anti-inflammatory properties in cellular assays. It suppresses expression of Dectin-1 (a C-type lectin receptor involved in pathogen recognition) and pro-inflammatory cytokines, suggesting potential immunomodulatory applications. The compound's physicochemical properties, including appropriate solubility in DMSO (100 mM stock concentration) and stability at +4°C storage conditions, facilitate experimental utility across diverse assay systems [9].
Recent applications demonstrate BMS 961's utility in dissecting RARγ functions in chondrogenic regulation. Murine limb bud cultures treated with BMS 961 (0.01-0.1 µM) exhibit concentration-dependent impairment of cartilage formation, phenocopying effects observed with pan-RAR agonists. Mechanistically, this correlates with RARγ-mediated upregulation of Mgp and Gdf10, establishing these genes as specific effectors of RARγ signaling during skeletal development [8].
The pharmacological selectivity of BMS 961 contrasts with earlier generation compounds like BMS-189453, a dual RARα/RARγ antagonist evaluated for male contraception. The emergence of highly selective modulators like BMS 961 and the RARα-specific antagonist YCT-529 highlights the therapeutic potential of targeting individual RAR isoforms while minimizing off-target effects [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7